
Sanguinarine (gluconate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sanguinarine (gluconate) is a benzophenanthridine alkaloid derived from plants such as Sanguinaria canadensis (bloodroot), Chelidonium majus (greater celandine), and others in the Papaveraceae family . It is known for its antimicrobial, anti-inflammatory, and anticancer properties . Sanguinarine (gluconate) has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases .
準備方法
Synthetic Routes and Reaction Conditions
Sanguinarine (gluconate) can be synthesized through various chemical routes. One common method involves the extraction of sanguinarine from plant sources, followed by its conversion to the gluconate form. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate sanguinarine from plant material . The isolated sanguinarine is then reacted with gluconic acid under controlled conditions to form sanguinarine (gluconate) .
Industrial Production Methods
Industrial production of sanguinarine (gluconate) involves large-scale extraction from plant sources, followed by purification and conversion to the gluconate form. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification .
化学反応の分析
Types of Reactions
Sanguinarine (gluconate) undergoes various chemical reactions, including:
Oxidation: Sanguinarine can be oxidized to form oxysanguinarine, which has different biological properties.
Reduction: Reduction of sanguinarine can lead to the formation of dihydrosanguinarine.
Substitution: Sanguinarine can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxysanguinarine.
Reduction: Dihydrosanguinarine.
Substitution: Various sanguinarine derivatives depending on the nucleophile used.
科学的研究の応用
Sanguinarine (gluconate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer effects, particularly in lung cancer and other solid tumors.
Industry: Used in the production of antimicrobial agents and as a natural pesticide.
作用機序
Sanguinarine (gluconate) exerts its effects through multiple mechanisms:
Antimicrobial Action: Inhibits the 2-ketogluconate pathway of glucose utilization in bacteria such as Pseudomonas aeruginosa, thereby interfering with bacterial metabolism and growth.
Anticancer Action: Regulates tumor-associated macrophages to prevent angiogenesis in lung cancer through the WNT/β-Catenin pathway.
類似化合物との比較
Sanguinarine (gluconate) is part of a group of quaternary benzo[c]phenanthridine alkaloids (QBAs), which include other compounds such as chelerythrine, chelidonine, and berberine . Compared to these compounds, sanguinarine (gluconate) is unique in its ability to inhibit the 2-ketogluconate pathway and its potent anticancer properties .
List of Similar Compounds
- Chelerythrine
- Chelidonine
- Berberine
特性
分子式 |
C26H25NO11 |
|---|---|
分子量 |
527.5 g/mol |
IUPAC名 |
24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C20H14NO4.C6H12O7/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;7-1-2(8)3(9)4(10)5(11)6(12)13/h2-8H,9-10H2,1H3;2-5,7-11H,1H2,(H,12,13)/q+1;/p-1/t;2-,3-,4+,5-/m.1/s1 |
InChIキー |
LUQSYLIFPGNCMW-IFWQJVLJSA-M |
異性体SMILES |
C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O |
正規SMILES |
C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.C(C(C(C(C(C(=O)[O-])O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


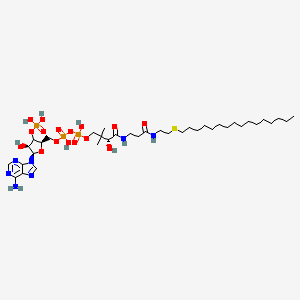
![(3R)-N-[[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methyl]-1-(6,7,8,9-tetrahydropurino[9,8-a]pyridin-4-yl)piperidine-3-carboxamide](/img/structure/B15136055.png)

![(2S)-2-[[2-[(2-amino-4-oxo-3H-pteridine-7-carbonyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15136071.png)

![4-methyl-3-[(4-methylphenyl)sulfonylamino]-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B15136085.png)
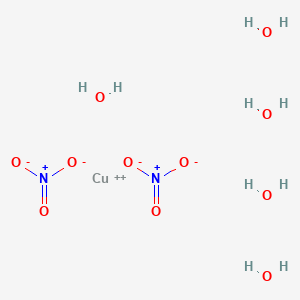
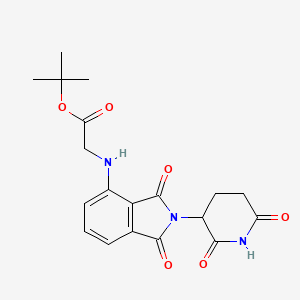
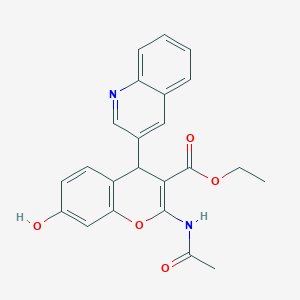
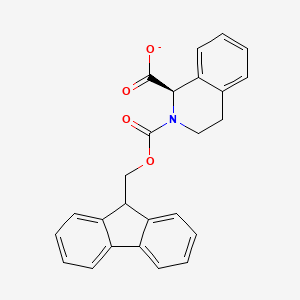
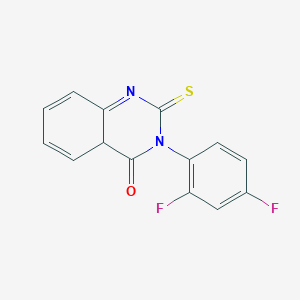

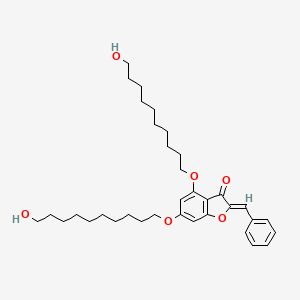
![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-methoxyquinoxalin-2-amine](/img/structure/B15136135.png)
